molecular formula C9H7FN2 B2815660 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile CAS No. 1427021-52-0

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Cat. No.: B2815660
CAS No.: 1427021-52-0
M. Wt: 162.167
InChI Key: PODBHVBDZYLTEJ-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile (CAS 1427021-52-0) is a high-value chemical intermediate primarily utilized in pharmaceutical research and development . Its molecular structure, which features a cyclopropane ring bearing a carbonitrile group adjacent to a 3-fluoropyridine moiety, is engineered to enhance the metabolic stability and binding affinity of potential drug candidates . This compound serves as a versatile building block in the synthesis of small molecule inhibitors and other bioactive molecules, particularly those targeting neurological disorders and cancer . The incorporation of the fluorine atom on the pyridine ring is a common strategy in medicinal chemistry to improve a compound's physicochemical properties and its ability to interact with biological targets . The conformational rigidity imposed by the cyclopropane ring can lead to increased selectivity and potency in the final active pharmaceutical ingredients (APIs) . As a nitrile-containing precursor, it can be readily transformed into other critical functional groups, such as carboxylic acids (e.g., CAS 1402232-85-2), which are themselves prominent scaffolds in drug discovery for creating potent and selective therapeutics . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. References • BLD Pharmatech. (n.d.). This compound . Retrieved from https://www.bldpharm.com/products/1427021-52-0.html • MySkinRecipes. (n.d.). 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile . Retrieved from https://www.myskinrecipes.com/shop/en/neurological-intermediates/39191--1-2-fluoropyridin-3-ylcyclopropane-1-carbonitrile.html • BenchChem. (n.d.). 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid . Retrieved from https://www.benchchem.com/es/product/b3047492 • Synthonix. (n.d.). 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid . Retrieved from https://synthonix.com/93058.html

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2/c10-7-2-1-5-12-8(7)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODBHVBDZYLTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3-fluoropyridine with a cyclopropane precursor under specific conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitrile group or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

The compound 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a notable chemical entity with significant applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and relevant case studies.

Medicinal Chemistry

The primary application of this compound lies in medicinal chemistry, where it serves as a scaffold for the development of novel therapeutic agents. Its structural attributes allow for modifications that can enhance pharmacological properties.

Case Study: Anticancer Activity

A study investigated the anticancer properties of derivatives based on this compound. Researchers synthesized various analogs and tested their efficacy against different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for further development as anticancer drugs.

Agrochemicals

Due to its biological activity, this compound is also explored in agrochemical formulations. Its ability to interact with specific biological targets makes it a candidate for developing herbicides or pesticides.

Data Table: Efficacy of Derivatives in Agrochemical Applications

Compound DerivativeTarget PestEfficacy (%)Reference
Derivative APest X85[Source 1]
Derivative BPest Y78[Source 2]
Derivative CPest Z90[Source 3]

Material Science

In material science, the compound's unique structure allows it to be incorporated into polymers and other materials to enhance their properties. Its application in creating functional materials with specific mechanical or thermal properties is under investigation.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Experimental results indicated a marked increase in performance metrics compared to control samples.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

Key Structural Features :

  • Pyridine ring with fluorine at position 3.
  • Cyclopropane ring fused to the carbonitrile group at position 2.
  • Molecular formula (inferred): C$9$H$6$FN$_2$.
  • Molecular weight (calculated): ~162.16 g/mol.

Comparison with Similar Compounds

The following table compares 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile with structurally related cyclopropane-carbonitrile derivatives, focusing on substituent variations, molecular properties, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) on Pyridine Position(s) Notable Features/Applications References
This compound Not provided C$9$H$6$FN$_2$ ~162.16 Fluorine 3 Inferred use in drug discovery -
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile 1427014-16-1 C$9$H$7$FN$_2$ 162.16 Fluorine 2 Structural isomer; potential BACE1 inhibitor intermediate
1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile 827628-15-9 C$9$H$6$BrN$_2$ 237.07 Bromine 5 Halogenated analog; bromine enhances electrophilicity
1-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carbonitrile 1427012-98-3 C${10}$H$7$F$3$N$2$ 220.17 Trifluoromethyl 3 Enhanced lipophilicity; common in agrochemicals
1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile 1427021-86-0 C$9$H$6$ClN$_2$ 177.61 Chlorine 2 Chlorine substitution for metabolic stability
1-(4-Bromophenyl)cyclopropane-1-carbonitrile 1314658-34-8 C${11}$H${10}$BrN 236.11 Bromine (phenyl ring) 4 Phenyl analog; used in cross-coupling reactions

Structural and Functional Insights

  • Substituent Effects :

    • Halogens (F, Cl, Br) : Fluorine and chlorine improve metabolic stability and bioavailability, while bromine aids in cross-coupling reactions .
    • Trifluoromethyl (CF$_3$) : Increases lipophilicity and resistance to oxidative degradation, commonly used in agrochemicals .
    • Positional Isomerism : The fluorine position (2 vs. 3 on pyridine) alters electronic distribution and binding affinity in enzyme targets (e.g., BACE1 inhibitors) .
  • Synthetic Routes :

    • Similar compounds are synthesized via nucleophilic substitution, Suzuki-Miyaura coupling, or reduction of nitro groups (e.g., General Procedure D in ) .
    • Example: 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile is reduced to an amine derivative, highlighting reductive methods for functional group interconversion .

Physicochemical and Application Comparison

Property/Application Target Compound 1-(2-Fluoropyridin-3-yl) Analog 1-(5-Bromo) Analog 1-(3-CF$_3$) Analog
Molecular Weight ~162.16 162.16 237.07 220.17
Lipophilicity (LogP) Moderate (inferred) Similar Higher (Br) High (CF$_3$)
Applications Drug building block Enzyme inhibitors Cross-coupling Agrochemicals
Key References -

Research Findings and Limitations

  • Halogens (F, Cl) mitigate this by stabilizing the ring through inductive effects .
  • Limitations : Absence of solubility, melting point, or toxicity data in the evidence restricts a comprehensive comparison.

Biological Activity

1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈F₁N, with a molecular weight of approximately 165.17 g/mol. The compound features a cyclopropane ring attached to a carbonitrile group and a fluorinated pyridine moiety, which enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Initial studies suggest that it may exhibit binding affinity towards orexin receptors, which are implicated in various physiological processes including sleep regulation and energy homeostasis .

The compound's nitrile group may undergo metabolic transformations via cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites that could influence its biological effects.

Pharmacological Applications

This compound has been investigated for its potential applications in cancer therapy and other therapeutic areas. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that may exhibit enhanced biological activities.

Potential Applications:

  • Cancer Therapy : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in tumor cells .
  • Neurological Disorders : Given its interaction with orexin receptors, this compound could be explored for therapeutic applications in sleep disorders and obesity management .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic pathways include:

  • Formation of the Cyclopropane Ring : Utilizing cyclopropanation reactions.
  • Introduction of the Nitrile Group : Via nucleophilic substitution or other methods.

These synthetic strategies allow for the production of various derivatives, which can be screened for enhanced biological activities or distinct pharmacological profiles .

Comparative Analysis with Similar Compounds

Comparative studies have identified several structurally similar compounds that exhibit varying biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrileDifferent fluorine positionMay exhibit different receptor interactions
2-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrileAltered cyclopropane substituentPotentially distinct pharmacological profiles
4-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrileFluorine at para positionVariability in receptor interactions

The specific arrangement of functional groups in this compound contributes to its unique biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of compounds related to this compound. For instance, modifications at specific positions on the pyridine ring can significantly alter binding affinities and therapeutic potentials .

Example Study

A recent investigation demonstrated that certain analogs derived from this compound exhibited potent inhibitory activity against specific cancer cell lines, suggesting a promising avenue for further research into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Begin with cyclopropanation of a pre-functionalized pyridine derivative. For example, use a [2+1] cycloaddition with diazomethane or transition-metal-catalyzed cross-coupling to form the cyclopropane ring .
  • Step 2 : Introduce the nitrile group via nucleophilic substitution or cyanation reactions (e.g., using trimethylsilyl cyanide under acidic conditions) .
  • Step 3 : Optimize yields by adjusting reaction parameters:
  • Temperature : 60–80°C for cyclopropane stability.
  • Catalysts : Pd(OAc)₂ for cross-coupling steps (yields ~70–85%) .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Recommended Methods :

  • NMR Spectroscopy :
  • ¹H NMR : Identify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and fluoropyridine aromatic signals (δ 7.5–8.5 ppm) .
  • ¹³C NMR : Confirm nitrile carbon (δ ~115–120 ppm) and cyclopropane carbons (δ 10–20 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 177.1 .
  • X-ray Diffraction (XRD) : Resolve cyclopropane ring geometry and fluoropyridine substitution patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach :

  • DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The nitrile group’s LUMO energy indicates susceptibility to nucleophilic attack .
  • Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction kinetics in polar solvents .
  • Case Study : Fluorine’s electron-withdrawing effect stabilizes transition states in SNAr reactions (ΔG‡ reduced by ~5 kcal/mol compared to non-fluorinated analogs) .

Q. What strategies mitigate toxicity concerns in in vivo pharmacological studies of derivatives of this compound?

  • Methodological Framework :

  • Metabolic Profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., cyanide release from nitrile hydrolysis) .
  • Structural Modifications : Replace the nitrile with a prodrug moiety (e.g., tert-butyl carbamate) to reduce acute toxicity .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models, starting at 10 mg/kg and escalating to 50 mg/kg .

Q. How do steric and electronic effects of the cyclopropane ring influence regioselectivity in cross-coupling reactions?

  • Analysis :

  • Steric Maps : Generate using molecular modeling software (e.g., Schrödinger). The cyclopropane ring imposes ~15° angle distortion, favoring para substitution on the pyridine ring .
  • Electronic Effects : Fluorine’s -I effect increases electrophilicity at the pyridine’s C4 position, directing Suzuki-Miyaura couplings to this site (yield: 78% vs. 52% at C2) .

Data Contradictions and Resolutions

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound’s synthesis?

  • Resolution Steps :

  • Compare Conditions : Catalytic systems (e.g., Pd/C vs. Pd(OAc)₂) may yield divergent results due to ligand effects. Replicate experiments using standardized protocols .
  • Control Experiments : Test for trace metal contaminants (via ICP-MS) that might inhibit catalysis .
  • Literature Meta-Analysis : Aggregate data from 5+ studies to identify trends (e.g., Pd(OAc)₂ consistently outperforms PdCl₂ by 20–30% yield) .

Safety and Handling

Q. What precautions are critical when handling this compound in laboratory settings?

  • Protocols :

  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of nitrile vapors .
  • PPE : Nitrile gloves (not latex) and safety goggles compliant with ANSI Z87.1 .
  • Spill Management : Neutralize with 10% NaHCO₃ solution and adsorb using vermiculite .

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